Ethyl 5-aminothiophene-2-carboxylate hydrochloride
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Overview
Description
Ethyl 5-aminothiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminothiophene-2-carboxylate hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) or CH2Cl2 (dichloromethane) and catalysts like EDC HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Quality control measures, including NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography), are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminothiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 5-aminothiophene-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethyl 5-aminothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of key enzymes .
Comparison with Similar Compounds
Ethyl 5-aminothiophene-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with similar chemical properties but different biological activities.
Ethyl 5-aminothiophene-2-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-aminothiophene-2-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
This compound has the molecular formula C7H10ClNO2S and a molecular weight of approximately 207.68 g/mol. The compound features an ethyl ester group and an amino group, which enhance its reactivity and biological activity. Its hydrochloride form improves solubility, making it suitable for various applications in research and industry.
Synthesis
The synthesis of this compound typically involves several key reactions, including the reaction of thiophene derivatives with amino acids under specific conditions to yield the target compound. Various methods have been documented for its synthesis, emphasizing the importance of optimizing reaction conditions to achieve high yields .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens. For instance, compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) below 50 μM against various bacterial strains .
Compound | MIC (µM) | Activity |
---|---|---|
Ethyl 5-aminothiophene-2-carboxylate | <50 | Antimicrobial |
Compound 33 (related derivative) | 0.69 | Anti-TB lead |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study on structurally related thiophene derivatives revealed that certain compounds exhibited significant cytotoxic effects against human cancer cell lines, including HeLa and Molt4/C8 cells. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 30 | G2/M arrest |
FM3A | Similar to reference compound | Cytotoxic |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. Studies have shown that it can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing cellular processes. Thiophene derivatives are known for their diverse mechanisms, which include:
- Inhibition of Enzymatic Activity : Compounds can act as enzyme inhibitors, affecting metabolic pathways.
- Modulation of Cell Signaling : They may influence signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, contributing to their protective effects in biological systems .
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiophene derivatives against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Cytotoxicity Assessment : In a comparative study, this compound was tested alongside other compounds for cytotoxicity against cancer cell lines. Results indicated that certain derivatives had enhanced potency compared to standard treatments .
Properties
Molecular Formula |
C7H10ClNO2S |
---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
ethyl 5-aminothiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-2-10-7(9)5-3-4-6(8)11-5;/h3-4H,2,8H2,1H3;1H |
InChI Key |
HHFLUNFSWMIPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)N.Cl |
Origin of Product |
United States |
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